molecular formula C12H9NO2 B069604 6-Phenoxynicotinaldehyde CAS No. 173282-69-4

6-Phenoxynicotinaldehyde

Cat. No.: B069604
CAS No.: 173282-69-4
M. Wt: 199.2 g/mol
InChI Key: SOPOQXNWJNVZMI-UHFFFAOYSA-N
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Description

6-Phenoxynicotinaldehyde is an organic compound with the molecular formula C({12})H({9})NO(_{2}) It is characterized by a phenoxy group attached to a nicotinaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenoxynicotinaldehyde typically involves the reaction of nicotinaldehyde with phenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic aromatic substitution, where the phenol acts as a nucleophile attacking the electrophilic carbon of the nicotinaldehyde.

Industrial Production Methods: While detailed industrial production methods are proprietary, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Phenoxynicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The phenoxy group can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles like bromine in the presence of a catalyst.

Major Products:

    Oxidation: 6-Phenoxynicotinic acid.

    Reduction: 6-Phenoxynicotinyl alcohol.

    Substitution: Various substituted phenoxynicotinaldehyde derivatives depending on the electrophile used.

Scientific Research Applications

6-Phenoxynicotinaldehyde has diverse applications across multiple scientific disciplines:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism by which 6-Phenoxynicotinaldehyde exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the phenoxy group can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 6-Phenoxypyridine-3-carboxaldehyde
  • 5-Formyl-2-phenoxypyridine

Comparison: 6-Phenoxynicotinaldehyde is unique due to the presence of both the phenoxy and nicotinaldehyde moieties, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophobic and electrophilic properties, making it versatile for various applications.

Properties

IUPAC Name

6-phenoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-9-10-6-7-12(13-8-10)15-11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPOQXNWJNVZMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380132
Record name 6-Phenoxynicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173282-69-4
Record name 6-Phenoxynicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-2-phenoxy-pyridine (3.85 g, 15.4 mmol) described in Manufacturing Example 40-1-1 in tetrahydrofuran (60 mL) was added n-butyl lithium (10.6 mL, 1.60 M hexane solution, 16.9 mmol) under nitrogen atmosphere at −78° C., which was stirred for 35 minutes at −78° C. N,N-Dimethylformamide (1.55 mL, 20.0 mmol) was then added to this reaction solution at −78° C., which was stirred for further 10 minutes at room temperature. After allowing to room temperature, the reaction solution was partitioned into water and ethyl acetate. The organic layer was separated, washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated under a reduced pressure. The residue was purified by NH silica gel column chromatography (heptane:ethyl acetate=5:1) to obtain the title compound (1.12 g, 37%).
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
10.6 mL
Type
reactant
Reaction Step Two
Quantity
1.55 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Yield
37%

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-2-phenoxy-pyridine described in Manufacturing Example 231-1-1 (18.7 g, 74.6 mmol) in tetrahydrofuran (360 mL) was added n-butyl lithium (31.1 mL, 2.64 M hexane solution, 82.1 mmol) under nitrogen atmosphere at −78° C., which was stirred for 30 minutes at −78° C. To this reaction solution was added N,N-dimethylformamide (7.46 mL, 97 mmol) at −78° C., which was stirred for 1 hour at this temperature. The reaction solution was partitioned into ethyl acetate and water. The organic layer was separated, washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and then filtered. The filtrate was concentrated under a reduced pressure. The residue was purified by silica gel column chromatography (heptane:ethyl acetate=5:1) to obtain the title compound (4.75 g, 32%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 231-1-1
Quantity
18.7 g
Type
reactant
Reaction Step Two
Quantity
31.1 mL
Type
reactant
Reaction Step Three
Quantity
7.46 mL
Type
reactant
Reaction Step Four
Quantity
360 mL
Type
solvent
Reaction Step Five
Yield
32%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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